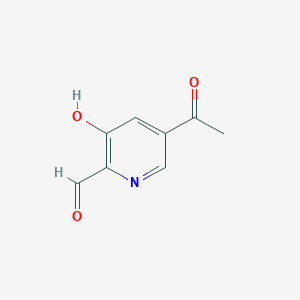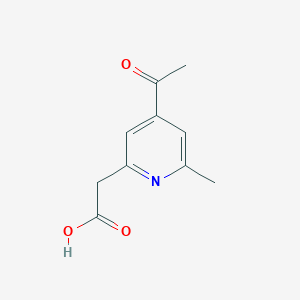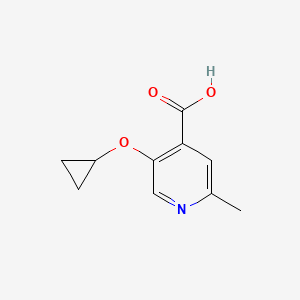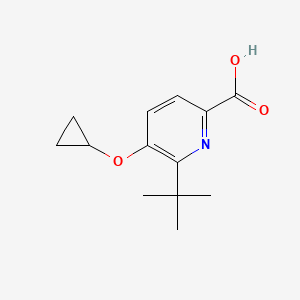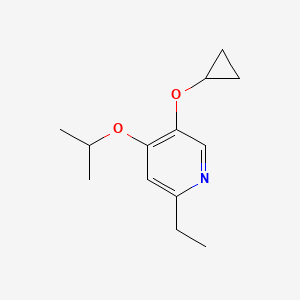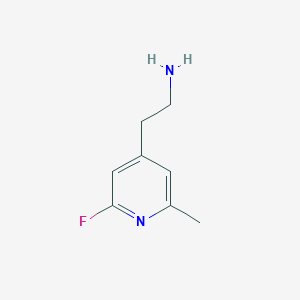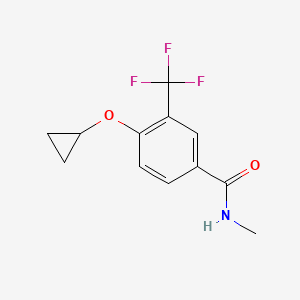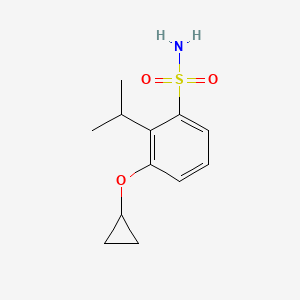
3-Cyclopropoxy-2-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-isopropylbenzenesulfonamide is an organic compound with the molecular formula C12H17NO3S It is a sulfonamide derivative, characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropylbenzenesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include batch and continuous flow processes, with the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-2-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-isopropylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of sulfonamide-based drugs.
Biological Research: It is used in studies investigating the biological activity of sulfonamide derivatives, including their antibacterial and antifungal properties.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and materials, where its unique structural features are advantageous.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antibacterial effects of sulfonamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropoxy-3-isopropylbenzenesulfonamide: This compound has a similar structure but with different positions of the cyclopropoxy and isopropyl groups on the benzene ring.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with a different substitution pattern and additional functional groups.
Uniqueness
3-Cyclopropoxy-2-isopropylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropoxy group, isopropyl group, and sulfonamide group makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)12-10(16-9-6-7-9)4-3-5-11(12)17(13,14)15/h3-5,8-9H,6-7H2,1-2H3,(H2,13,14,15) |
Clé InChI |
HMEOGCIRMRBYSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=C1S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


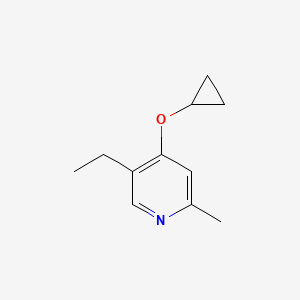
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
